1,4a-Dimethyl-2-methylidenedecahydronaphthalene
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Overview
Description
1,4a-Dimethyl-2-methylidenedecahydronaphthalene is an organic compound with the molecular formula C13H22. It is a derivative of decahydronaphthalene, featuring two methyl groups and a methylene group attached to the decahydronaphthalene core. This compound is known for its unique structural properties, which include a combination of saturated and unsaturated carbon atoms, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4a-Dimethyl-2-methylidenedecahydronaphthalene typically involves the hydrogenation of naphthalene derivatives followed by selective alkylation. The process begins with the hydrogenation of naphthalene to decahydronaphthalene under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum. The resulting decahydronaphthalene is then subjected to alkylation using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions to introduce the methyl and methylene groups .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The hydrogenation process is carried out in large reactors with continuous feed systems to ensure consistent production. The alkylation step is optimized for high yield and purity, often involving advanced separation techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4a-Dimethyl-2-methylidenedecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to further saturate the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1,4a-Dimethyl-2-methylidenedecahydronaphthalene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry due to its unique structure.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4a-Dimethyl-2-methylidenedecahydronaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may modulate pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific chemical modifications and functional groups.
Comparison with Similar Compounds
Similar Compounds
Decahydronaphthalene: The parent compound, lacking the methyl and methylene groups.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene.
1,4-Dimethylnaphthalene: A naphthalene derivative with two methyl groups but without the decahydro structure.
Uniqueness
1,4a-Dimethyl-2-methylidenedecahydronaphthalene stands out due to its combination of saturated and unsaturated carbon atoms, providing unique reactivity and stability. Its structural features make it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals .
Properties
CAS No. |
90548-12-2 |
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Molecular Formula |
C13H22 |
Molecular Weight |
178.31 g/mol |
IUPAC Name |
5,8a-dimethyl-6-methylidene-1,2,3,4,4a,5,7,8-octahydronaphthalene |
InChI |
InChI=1S/C13H22/c1-10-7-9-13(3)8-5-4-6-12(13)11(10)2/h11-12H,1,4-9H2,2-3H3 |
InChI Key |
AUSRUIKGKMAPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCCC2(CCC1=C)C |
Origin of Product |
United States |
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